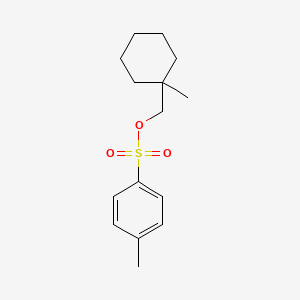

((1-Methyl)cyclohexyl)methyl tosylate

Description

Properties

Molecular Formula |

C15H22O3S |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

(1-methylcyclohexyl)methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C15H22O3S/c1-13-6-8-14(9-7-13)19(16,17)18-12-15(2)10-4-3-5-11-15/h6-9H,3-5,10-12H2,1-2H3 |

InChI Key |

LYLSFQGMXHJLMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCCC2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The standard and most widely utilized synthetic route involves the reaction of (1-methylcyclohexyl)methanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to neutralize the generated hydrochloric acid. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

$$

\text{(1-methylcyclohexyl)methanol} + \text{p-toluenesulfonyl chloride} \xrightarrow[\text{anhydrous}]{\text{base}} \text{this compound} + \text{HCl}

$$

- Pyridine

- Triethylamine

- Anhydrous solvents (e.g., dichloromethane)

- Controlled temperature (often 0 °C to room temperature)

- Stirring under inert atmosphere to avoid moisture

This method is well-documented and yields high purity products suitable for further synthetic applications.

Detailed Laboratory Procedure

A typical laboratory-scale preparation involves:

- Dissolving (1-methylcyclohexyl)methanol in anhydrous dichloromethane.

- Adding pyridine or triethylamine as a base.

- Slowly adding p-toluenesulfonyl chloride dissolved in dichloromethane dropwise at 0 °C to control the exothermic reaction.

- Stirring the mixture for several hours at room temperature.

- Quenching the reaction with water, followed by extraction of the organic layer.

- Washing the organic phase with dilute acid and brine to remove residual base and impurities.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Purification by column chromatography or recrystallization.

This procedure ensures minimal hydrolysis and high yield of the tosylate ester.

Industrial Scale Preparation

In industrial settings, the synthesis is scaled up using continuous flow reactors. These reactors provide:

- Efficient mixing

- Enhanced heat transfer

- Precise control over reaction parameters (temperature, reagent addition rate)

Automation in continuous flow systems allows consistent quality and improved yields. Industrial processes also emphasize minimizing moisture exposure and optimizing solvent use for cost-effectiveness and environmental compliance.

Alternative Methods and Notes

- Some literature mentions alternative tosylate preparations using acid catalysis or other sulfonylating agents, but tosyl chloride remains the preferred reagent due to its reactivity and availability.

- Preparation of related tosylates (e.g., methyl tosylate) can be done by reacting tosyl chloride with alcohols under basic conditions, highlighting the generality of this approach.

- The reaction must avoid moisture to prevent hydrolysis of tosyl chloride, which reduces yield.

- Purification often requires chromatographic techniques to separate unreacted starting materials and side products.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale | Notes |

|---|---|---|---|

| Starting Material | (1-methylcyclohexyl)methanol | Same | Purity critical |

| Sulfonylating Agent | p-Toluenesulfonyl chloride | Same | Anhydrous required |

| Base | Pyridine or triethylamine | Same or automated base addition | Neutralizes HCl |

| Solvent | Anhydrous dichloromethane | Same or other aprotic solvents | Moisture exclusion essential |

| Temperature | 0 °C to room temperature | Controlled via continuous flow reactors | Controls reaction rate and side products |

| Reaction Time | Several hours | Optimized for continuous flow | Faster mixing and heat transfer in flow |

| Workup | Aqueous quench, extraction, drying | Automated separation and purification | Efficient phase separation |

| Yield | Typically high (80–90%) | Comparable or improved | Dependent on moisture control |

| Purification | Column chromatography or recrystallization | Industrial crystallization or distillation | Scalable purification methods |

Chemical Reactions Analysis

Types of Reactions

(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used under basic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Sulfides or thiols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.

Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: Used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of (1-methylcyclohexyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, potentially inhibiting or modifying their activity. The cyclohexyl and benzene rings provide hydrophobic interactions that can further stabilize these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Solvolysis Reactivity

Tosylates undergo solvolysis via ionization (SN1) or direct displacement (SN2), depending on steric and electronic factors. Key comparisons include:

- Key Insight : The solvolysis rate of cyclohexyl tosylate is comparable to menthylphosphonium derivatives, suggesting similar leaving-group abilities. The methyl substituent in this compound likely reduces ring flexibility, increasing steric hindrance and slightly lowering solvolysis rates compared to unsubstituted cyclohexyl analogs .

Reduction Behavior

Tosylates are reduced to alkanes or alcohols under hydridic conditions. Cyclohexyl tosylate exhibits unique reduction kinetics:

| Compound | Reduction Time (h) | Yield (%) | Byproducts | Reagent | Reference |

|---|---|---|---|---|---|

| Cyclohexyl tosylate | 12 | 80 | 20% cyclohexene | LiAlH4 | |

| Cyclopentyl tosylate | 0.25 | 95 | <5% alkene | LiAlH|

| |

| 2-Octyl tosylate | 0.25 | 99 | None | LiAlH4 |

- Key Insight : Cyclohexyl tosylate reduction is slower and less selective than smaller-ring analogs (e.g., cyclopentyl) due to steric strain in the transition state. The methyl group in this compound may exacerbate this effect, further reducing reaction rates .

Conformational and Steric Effects

The cyclohexyl ring’s chair conformation influences reactivity. Methyl substitution alters equatorial-axial equilibria and ring inversion barriers:

Equatorial-Axial Energy Difference :

Ring Inversion Barriers :

Key Insight : The methyl group in this compound likely stabilizes the equatorial conformation, increasing steric hindrance around the tosyl group and slowing nucleophilic attack .

Comparison with Phosphonate Analogs

Phosphonate esters (e.g., cyclohexyl methyl methylphosphonate) exhibit distinct reactivity due to differing leaving-group abilities:

| Property | Tosylate (e.g., cyclohexyl tosylate) | Phosphonate (e.g., cyclohexyl methyl methylphosphonate) |

|---|---|---|

| Leaving Group Ability | Excellent (pKa ~ -2 for TsOH) | Moderate (pKa ~ 2–3 for phosphonic acids) |

| Solvolysis Mechanism | Primarily SN1/SN2 | Often requires acid catalysis |

| Reduction | Clean alkane formation | Complex mixtures (P-O bond cleavage) |

- Key Insight : Tosylates are superior leaving groups compared to phosphonates, making this compound more reactive in substitution reactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ((1-Methyl)cyclohexyl)methyl tosylate, and what challenges might researchers encounter?

- Methodological Answer : Synthesis typically involves reacting (1-methylcyclohexyl)methanol with tosyl chloride (TsCl) in anhydrous conditions with a base (e.g., pyridine) to activate the hydroxyl group. Challenges include steric hindrance from the methyl-substituted cyclohexane ring, which may reduce reaction efficiency. Alternative strategies, such as using Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) or more reactive leaving groups (e.g., iodides), can improve yields, though cyclohexyl halides are notoriously sluggish in substitution reactions .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tosylate group (δ ~7.8 ppm for aromatic protons) and methylcyclohexyl backbone.

- GC-MS : Validates purity and detects side products (e.g., cyclohexene).

- Computational Modeling : Density Functional Theory (DFT) predicts bond angles and reactivity, aiding structural validation .

Q. How does the basic reaction mechanism of this compound differ between substitution and elimination pathways?

- Methodological Answer :

- Substitution (SN2) : Dominates in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., thiourea), following first-order kinetics .

- Elimination (E2) : Favored in less polar solvents or with bulky bases, producing cyclohexene. Steric hindrance from the methyl group slows SN2, increasing elimination byproduct formation .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the kinetic behavior of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., acetone) stabilize transition states, accelerating SN2 (k = 4.1 × 10⁻⁵ sec⁻¹ at 25°C) . Protic solvents favor elimination.

- Temperature : Elevated temperatures (e.g., 65°C in THF) enhance reaction rates but may increase side products. Arrhenius plots (ln k vs. 1/T) quantify activation energy (Ea) .

Q. What computational methods are effective in analyzing the conformational dynamics of this compound?

- Methodological Answer :

- DFT Calculations : Predict axial-equatorial equilibria. The methyl group introduces a small energy difference (ΔG ~0.5 kcal/mol), allowing both conformers to coexist .

- Anisotropic ¹H NMR : Detects anisotropic shielding effects to map conformational preferences .

Q. How can researchers minimize cyclohexene byproduct formation during the reduction of this compound?

- Methodological Answer :

- Reducing Agents : Use mild hydridic reagents (e.g., LiAlH4 in THF at reflux) to favor substitution over elimination .

- Solvent Optimization : Aprotic solvents (e.g., THF) suppress base-mediated elimination.

- Monitoring : GC analysis tracks cyclohexene formation, enabling real-time adjustments .

Q. What comparative kinetic data exist for the reactivity of this compound versus other cycloalkyl tosylates?

- Methodological Answer :

- Table 1 : Rate Constants of Cycloalkyl Tosylates

| Tosylate | Solvent | k (sec⁻¹) at 25°C | Major Product(s) |

|---|---|---|---|

| Cyclopentyl | THF | 1.2 × 10⁻⁴ | Cyclopentane (95%) |

| Cyclohexyl | THF | 4.1 × 10⁻⁵ | Cyclohexane (80%) |

| Cycloheptyl | THF | 8.7 × 10⁻⁵ | Cycloheptane (90%) |

- Smaller rings (e.g., cyclopentyl) react faster due to reduced steric hindrance. Cyclohexyl derivatives exhibit slower kinetics, requiring optimized conditions .

Key Data Contradictions and Resolutions

- vs. 6 : reports thiourea-driven substitution in acetone, while highlights elimination in THF. Resolution: Solvent polarity dictates pathway dominance. Polar solvents favor substitution; less polar solvents promote elimination .

- vs. 10 : Conformational flexibility (ΔG ~0.5 kcal/mol) allows axial/equatorial interconversion, but steric effects in reactions (e.g., reduction) may lock the tosylate in a specific conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.